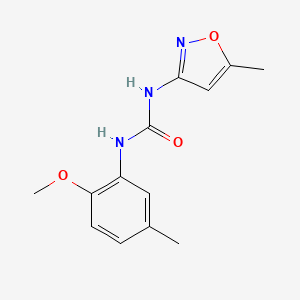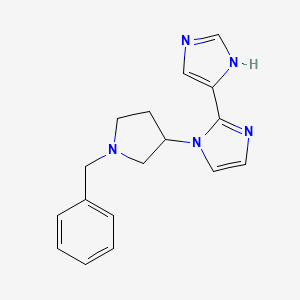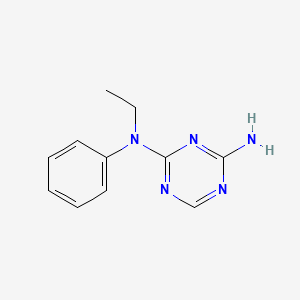
N-(2-methoxy-5-methylphenyl)-N'-(5-methyl-3-isoxazolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-N'-(5-methyl-3-isoxazolyl)urea, commonly known as MMPI, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in various physiological and pathological processes. The synthesis method of MMPI is well-established, and it has been extensively studied for its potential applications in various fields.
Mécanisme D'action
MMPI acts as a potent inhibitor of N-(2-methoxy-5-methylphenyl)-N'-(5-methyl-3-isoxazolyl)urea by binding to the active site of the enzyme and preventing its activity. This compound are involved in the degradation of extracellular matrix (ECM) proteins, which play a crucial role in tissue remodeling and repair. By inhibiting this compound, MMPI can prevent the degradation of ECM proteins and promote tissue repair.
Biochemical and Physiological Effects:
MMPI has been shown to have various biochemical and physiological effects. It has been shown to inhibit angiogenesis, which is the formation of new blood vessels, by blocking the activity of this compound. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. MMPI has been studied for its potential applications in various diseases, including cancer, arthritis, and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MMPI has several advantages as a research tool. It is a potent and selective inhibitor of N-(2-methoxy-5-methylphenyl)-N'-(5-methyl-3-isoxazolyl)urea, making it an ideal tool for studying the role of this compound in various physiological and pathological processes. It has been extensively studied, and its synthesis method is well-established. However, MMPI also has some limitations. It can be toxic at high concentrations and can interfere with other cellular processes. Its effects on other enzymes and proteins need to be carefully evaluated before using it as a research tool.
Orientations Futures
There are several future directions for MMPI research. One potential application is in the development of new cancer therapies. MMPI has shown promising results in animal models, and further studies are needed to evaluate its safety and efficacy in humans. Another potential application is in the treatment of arthritis, as N-(2-methoxy-5-methylphenyl)-N'-(5-methyl-3-isoxazolyl)urea are involved in the degradation of cartilage in the joints. MMPI has also been studied for its potential applications in cardiovascular diseases, as this compound are involved in the remodeling of blood vessels. Further studies are needed to evaluate the potential of MMPI in these fields.
Conclusion:
MMPI is a potent inhibitor of this compound that has been extensively studied for its potential applications in various fields. Its synthesis method is well-established, and it has been shown to have various biochemical and physiological effects. MMPI has several advantages as a research tool, but its limitations need to be carefully evaluated. There are several future directions for MMPI research, and further studies are needed to evaluate its potential in various fields.
Méthodes De Synthèse
The synthesis of MMPI involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with 2-methoxy-5-methylphenyl isocyanate in the presence of a base catalyst. The resulting compound is then treated with N,N-dimethylformamide dimethyl acetal to obtain the final product, MMPI. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
Applications De Recherche Scientifique
MMPI has been used in scientific research for its potential applications in various fields. It has been studied for its role in cancer therapy, as N-(2-methoxy-5-methylphenyl)-N'-(5-methyl-3-isoxazolyl)urea are known to be involved in tumor invasion and metastasis. MMPI has been shown to inhibit tumor growth and metastasis in various animal models, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8-4-5-11(18-3)10(6-8)14-13(17)15-12-7-9(2)19-16-12/h4-7H,1-3H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEIZOORSJYDKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-{[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]methyl}benzoate](/img/structure/B5320052.png)

![2-[4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazin-1-yl]-4-(3,3,3-trifluoropropyl)pyrimidine](/img/structure/B5320068.png)

![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5320077.png)
![1-methyl-N-[(3R*,4R*)-4-(1-piperidinyl)tetrahydro-3-furanyl]-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5320080.png)
![7-acetyl-3-(ethylthio)-6-(2-propoxy-1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5320081.png)
![3-(butylthio)-6-[5-(3-nitrophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5320088.png)
![N-(2-amino-2-oxoethyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5320112.png)
![2-(4-fluorophenyl)-3-[1-(4-nitrobenzyl)-1H-indol-3-yl]acrylonitrile](/img/structure/B5320118.png)
![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(2-ethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5320120.png)
![1-isopropyl-2-methyl-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B5320126.png)
![N-(3,4-difluorophenyl)-1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B5320133.png)
![3,3-dimethyl-1-{[4-(methylthio)phenyl]sulfonyl}piperidine](/img/structure/B5320141.png)